molecular formula C7H14O3 B12277205 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol

2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol

Cat. No.: B12277205
M. Wt: 146.18 g/mol
InChI Key: HFMOBKBIBPODDD-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol typically involves the reaction of a suitable aldehyde or ketone with 1,3-propanediol in the presence of an acid catalyst. For instance, the addition of bromomagnesium 2-vinyloxy ethoxide to various aldehydes in the presence of scandium triflate (Sc(OTf)3) can provide a broad range of functionalized protected aldol compounds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and catalysts such as scandium triflate (Sc(OTf)3). Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable cyclic acetals and participate in various organic reactions makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H14O3/c1-7(2,5-8)6-9-3-4-10-6/h6,8H,3-5H2,1-2H3

InChI Key

HFMOBKBIBPODDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1OCCO1

Origin of Product

United States

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